Pro-Pro-Gln
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Pro-Pro-Gln can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The synthesis typically starts with the attachment of the first amino acid, L-glutamine, to the resin. The subsequent steps involve the deprotection and coupling of L-proline residues. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or enzymatic synthesis. Enzymatic synthesis uses specific enzymes to catalyze the formation of peptide bonds between amino acids. This method can be more environmentally friendly and cost-effective compared to traditional chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
Pro-Pro-Gln can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds in this compound can be hydrolyzed by proteolytic enzymes, resulting in the release of individual amino acids.
Oxidation: Proline residues in this compound can be oxidized to form hydroxyproline, which is important in collagen stability.
Substitution: The amino groups in this compound can participate in substitution reactions with other chemical groups.
Common Reagents and Conditions
Hydrolysis: Proteolytic enzymes such as trypsin or pepsin under physiological conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or ascorbic acid in the presence of metal ions.
Substitution: Various chemical reagents depending on the desired substitution, such as acylating agents for acylation reactions.
Major Products Formed
Hydrolysis: L-proline and L-glutamine.
Oxidation: Hydroxyproline-containing peptides.
Substitution: Modified peptides with new functional groups.
Scientific Research Applications
Pro-Pro-Gln has several applications in scientific research, including:
Chemistry: Used as a model compound to study peptide synthesis and peptide bond formation.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, such as promoting collagen synthesis and wound healing.
Industry: Utilized in the development of peptide-based materials and as a component in cosmetic formulations for its skin-rejuvenating properties.
Mechanism of Action
Pro-Pro-Gln exerts its effects through various molecular mechanisms:
Collagen Synthesis: this compound can stimulate collagen production by providing proline residues necessary for collagen stability and structure.
Cell Signaling: The compound may interact with specific receptors or enzymes involved in cellular signaling pathways, influencing processes such as cell proliferation and differentiation.
Antioxidant Activity: this compound may exhibit antioxidant properties, protecting cells from oxidative stress and damage.
Comparison with Similar Compounds
Similar Compounds
Pro-Gln: A dipeptide composed of L-proline and L-glutamine, known for its role in collagen synthesis and cellular metabolism.
Gly-Pro-Gln: A tripeptide with glycine, proline, and glutamine, used in studies of peptide bond formation and stability.
Hexapeptide-9: A synthetic peptide with a sequence that includes proline and glutamine residues, known for its anti-aging and skin-rejuvenating properties.
Uniqueness of Pro-Pro-Gln
This compound is unique due to its specific sequence of two proline residues followed by a glutamine residue. This sequence may confer distinct structural and functional properties, making it valuable for specific applications in research and industry. The presence of two proline residues can enhance the stability and rigidity of the peptide, potentially influencing its biological activity and interactions.
Properties
IUPAC Name |
(2S)-5-amino-5-oxo-2-[[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O5/c16-12(20)6-5-10(15(23)24)18-13(21)11-4-2-8-19(11)14(22)9-3-1-7-17-9/h9-11,17H,1-8H2,(H2,16,20)(H,18,21)(H,23,24)/t9-,10-,11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYKUEXMZYFIZKA-DCAQKATOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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